molecular formula C20H21N3O2 B7561078 2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]indolizine

2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]indolizine

Cat. No.: B7561078
M. Wt: 335.4 g/mol
InChI Key: FBIOQUQXDZXMGB-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]indolizine is a complex organic compound that features both an indolizine and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]indolizine typically involves the reaction of 4-(4-methoxyphenyl)piperazine with an indolizine derivative. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound would likely involve a scaled-up version of the laboratory synthesis. This would include the use of large reactors, precise control of reaction conditions, and efficient purification methods such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]indolizine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]indolizine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(2,3-Dichlorophenyl)piperazine

Comparison: 2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]indolizine is unique due to the presence of both an indolizine and a piperazine moiety. This dual structure allows it to interact with a broader range of molecular targets compared to similar compounds that contain only one of these moieties. Additionally, the methoxy group on the phenyl ring can influence the compound’s pharmacokinetic properties, potentially enhancing its efficacy and reducing side effects.

Properties

IUPAC Name

indolizin-2-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-19-7-5-17(6-8-19)21-10-12-22(13-11-21)20(24)16-14-18-4-2-3-9-23(18)15-16/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIOQUQXDZXMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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